methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride typically involves stereospecific reactions to ensure the correct configuration of the chiral centers. One common method involves the use of stereospecific catalysts and reagents to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to maintain the integrity of the chiral centers.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and yield. The use of flow microreactors also enhances the sustainability of the production process by reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R)-3-methyl-2-pentanol
- ®-1,2-dibromobutane
- (2S,3R)-2,3-dibromo-3-phenylpropanoate
Uniqueness
Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and oxolane rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H20ClNO3 |
---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m1./s1 |
InChI Key |
OBUIHNJTMFMKOT-UXQCFNEQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCO[C@H]1C2CCNCC2.Cl |
Canonical SMILES |
COC(=O)C1CCOC1C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.